Dehydro Aripiprazole-d8, also known as OPC-14857-d8, is a deuterium-labeled derivative of Dehydro Aripiprazole, which is an active metabolite of Aripiprazole. Aripiprazole is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The incorporation of deuterium in Dehydro Aripiprazole-d8 enhances its stability and allows for detailed pharmacokinetic studies, making it a valuable tool in scientific research aimed at understanding drug behavior in biological systems.
Dehydro Aripiprazole-d8 is synthesized from Aripiprazole or its derivatives through deuteration processes. It is classified as a stable isotope-labeled compound, which is crucial for pharmacological and analytical applications. This compound is primarily utilized in the fields of medicinal chemistry, pharmacology, and drug development .
The synthesis of Dehydro Aripiprazole-d8 typically involves the following steps:
Industrial production methods mirror these laboratory techniques but are scaled up to ensure high purity and yield. Stringent control of reaction conditions is necessary to maintain the integrity of the deuterium labeling throughout the synthesis process.
Dehydro Aripiprazole-d8 undergoes various chemical reactions, including:
The major products formed depend on the specific reaction conditions and reagents used.
Dehydro Aripiprazole-d8 functions primarily through its interaction with neurotransmitter receptors in the brain:
The deuterium labeling does not alter the compound's mechanism of action but facilitates tracing its pharmacokinetics in research settings.
These properties are critical for ensuring accurate experimental outcomes when used in research settings .
Dehydro Aripiprazole-d8 has numerous scientific applications:
The unique isotopic labeling allows researchers to track metabolic pathways effectively without altering the pharmacological activity of the compound.
Dehydro Aripiprazole-d8 hydrochloride is a deuterium-labeled stable isotope derivative of dehydro aripiprazole, characterized by the replacement of eight hydrogen atoms with deuterium at specific molecular positions. The core structure retains the original pharmacophore of aripiprazole, featuring:
Table 1: Key Structural Features of Dehydro Aripiprazole-d8 Hydrochloride
Structural Element | Description |
---|---|
Parent Compound | Dehydro Aripiprazole (Aripiprazole metabolite) |
Salt Form | Hydrochloride |
Deuterium Positions | Piperazine ring (8 deuterium atoms) |
Core Backbone | 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butoxy)-2(1H)-quinolinone |
Crystallography | Monoclinic system with protonated piperazine nitrogen |
The deuterium labeling in Dehydro Aripiprazole-d8 follows a specific substitution pattern where eight hydrogen atoms (−H) on the piperazine ring are replaced by deuterium (−D), yielding the piperazine-d8 isotopologue. This targeted deuteration occurs at the:
Dehydro Aripiprazole-d8 hydrochloride exhibits distinct mass properties compared to its non-deuterated counterpart due to isotopic enrichment:
Table 2: Molecular Formula and Weight Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference |
---|---|---|---|
Dehydro Aripiprazole-d8·HCl | C₂₃H₁₈D₈Cl₃N₃O₂ | 490.88 | +8 Da vs. non-D8 |
Non-deuterated Dehydro Aripiprazole | C₂₃H₂₅Cl₂N₃O₂ | 446.37 | Reference |
The +8 Dalton increase arises exclusively from deuterium substitution, while chloride atoms (one from the hydrochloride salt and two intrinsic to the structure) contribute to the higher molecular weight versus the base compound. This mass difference enables precise discrimination in mass spectrometry-based quantification, where the deuterated compound serves as an internal standard for pharmacokinetic studies [1] [4] [8]. The isotopic envelope shows a characteristic shift in the m/z ratio, with the M⁺ peak at m/z 491.88 distinguishing it from the non-deuterated analogue (M⁺ at m/z 446.37) [3].
Dehydro Aripiprazole-d8 hydrochloride demonstrates matrix-dependent solubility and stability:
Table 3: Stability and Storage Conditions
Matrix | Solubility | Storage Recommendations | Stability Duration |
---|---|---|---|
Methanol/5% 1N HCl | 100 µg/mL | −20°C, dark | >12 months |
DMSO | 40.74 mM | −80°C (6 mo); −20°C (1 mo) under N₂ | 1–6 months |
Solid Form | N/A | −20°C, desiccated, protected from light | Indefinite |
Stability studies reveal susceptibility to light-induced degradation and thermal decomposition (>139°C). The methanol/HCl matrix inhibits oxidative deamination of the piperazine ring, while lyophilized solids maintain integrity for years when stored frozen under inert gas [2] [3] [8]. Accelerated degradation occurs under basic conditions or UV exposure, necessitating amber glass packaging for reference standards [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: